acetyl}serine](/img/structure/B12638410.png)
N-{[(carboxymethyl)amino](oxo)acetyl}serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(Carboxymethyl)aminoacetyl}serine is a complex organic compound with the molecular formula C7H10N2O7 This compound is characterized by its unique structure, which includes a serine backbone modified with carboxymethyl and oxoacetyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{(carboxymethyl)aminoacetyl}serine typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The amidation reaction involves the activation of the carboxylic acid group, which is then reacted with an amine to form the amide bond. Common reagents used in this process include N-methyl imidazole-methane sulfonyl chloride (MeIm-MsCl), which facilitates the conversion of carboxylic acids to their corresponding amides .
Industrial Production Methods
Industrial production of N-{(carboxymethyl)aminoacetyl}serine may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{(Carboxymethyl)aminoacetyl}serine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N-{(carboxymethyl)aminoacetyl}serine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the efficiency and selectivity of these reactions.
Major Products
The major products formed from the reactions of N-{(carboxymethyl)aminoacetyl}serine depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-{(Carboxymethyl)aminoacetyl}serine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug design and development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-{(carboxymethyl)aminoacetyl}serine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor or activator of serine proteases by binding to the active site and modulating enzyme activity . The pathways involved in its mechanism of action include enzyme catalysis and signal transduction, which are critical for its biological effects.
Comparaison Avec Des Composés Similaires
N-{(Carboxymethyl)aminoacetyl}serine can be compared with other similar compounds, such as:
N-acetylserine: A simpler derivative with an acetyl group instead of the carboxymethyl and oxoacetyl groups.
O-acetylserine: Another derivative with an acetyl group attached to the oxygen atom of serine.
N,O-diacetylserine: A compound with both N- and O-acetyl groups, similar to N-{(carboxymethyl)aminoacetyl}serine but with different functional groups.
The uniqueness of N-{(carboxymethyl)aminoacetyl}serine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10N2O7 |
|---|---|
Poids moléculaire |
234.16 g/mol |
Nom IUPAC |
2-[[2-(carboxymethylamino)-2-oxoacetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H10N2O7/c10-2-3(7(15)16)9-6(14)5(13)8-1-4(11)12/h3,10H,1-2H2,(H,8,13)(H,9,14)(H,11,12)(H,15,16) |
Clé InChI |
USSGVMDFOPENJO-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)NC(=O)C(=O)NCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12638333.png)
![2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene](/img/structure/B12638341.png)
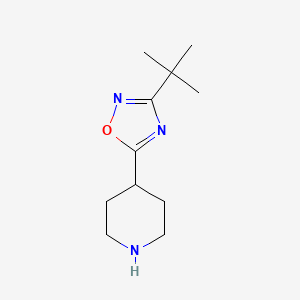
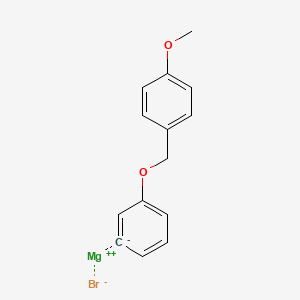
![Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate](/img/structure/B12638373.png)
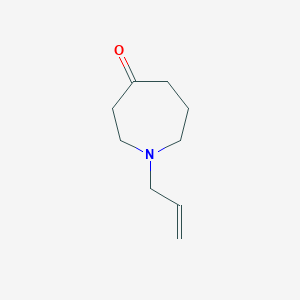

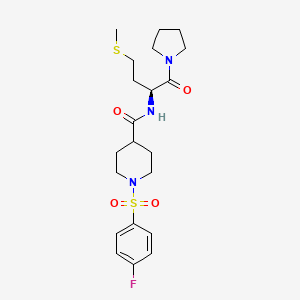
![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene](/img/structure/B12638397.png)
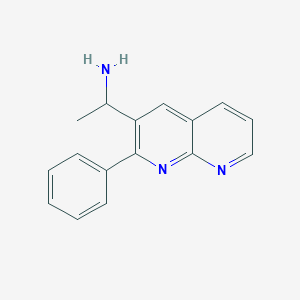
![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)
![2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638414.png)
![[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate](/img/structure/B12638417.png)
